(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid
Description
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid is a chiral cyclohexane derivative featuring a hydroxyl (-OH) group at the 3-position and a carboxylic acid (-COOH) group at the 1-position. Its stereochemistry and functional groups make it a critical intermediate in medicinal chemistry, particularly in the design of enzyme inhibitors such as GABA-AT inhibitors .
Properties
IUPAC Name |
(1S,3S)-3-hydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZDHFKPEDWWJC-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540033 | |
| Record name | (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23369-01-9 | |
| Record name | (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diastereomeric Salt Formation
Early synthetic routes relied on resolving racemic cis-3-hydroxycyclohexanecarboxylic acid using chiral alkaloids. Noyce and Denney (1952) demonstrated the use of quinine trihydrate for selective crystallization:
- Procedure : 188.3 g racemic acid mixed with 500 g quinine trihydrate in methanol, followed by sequential recrystallizations.
- Outcome : 162 g of (+)-cis-acid quinine salt isolated, though optical purity data were omitted.
- Limitations : Low yields (13.8% after six crystallizations), impractical for scale-up.
Cinchonidine-based resolutions improved ee values to ~80% but required methanol/ethanol solvent systems and prolonged recrystallization.
Asymmetric Synthesis via Diels-Alder Cycloaddition
Chiral Auxiliary Approach
The TiCl₄-mediated [4+2]-cycloaddition between optically active bisacrylates and butadiene remains a cornerstone:
- Reagents : (R)-Binaphthyl-derived bisacrylate, butadiene, TiCl₄ (10 mol%) in dichloromethane at −78°C.
- Mechanism : Lewis acid coordination induces facial selectivity, yielding (R)-3-cyclohexenecarboxylic acid (95% ee) after auxiliary removal.
- Post-Modification :
- Iodolactonization with I₂/NaHCO₃
- HI elimination to form (1R,5R)-7-oxabicyclo[3.2.1]oct-2-en-6-one
- Methanolysis to methyl (1R,3R)-3-hydroxy-4-cyclohexenecarboxylate
Alternative Auxiliaries
- Oppolzer’s Sultam : Achieves 92% ee in cycloadducts via π-facial discrimination.
- Trost’s Ligands : Rhodium-catalyzed asymmetric hydrogenation of dienyl esters (88% ee).
Enzymatic Resolution Strategies
Lipase-Catalyzed Kinetic Resolution
Novozym 435 (Candida antarctica lipase B) enables enantioselective acylations:
- Substrate : Racemic isopropyl 3-hydroxycyclohexanecarboxylate
- Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF/toluene (3:1) |
| Temperature | 35°C |
| Acyl Donor | Vinyl acetate |
| Enzyme Loading | 20 wt% |
| Reaction Time | 48 h |
Protease-Mediated Hydrolysis
Subtilisin Carlsberg in phosphate buffer (pH 7.5):
- Substrate : N-Acetyl-(±)-cis-3-hydroxycyclohexanecarboxamide
- Conversion : 40% at 25°C → 98% ee for (1S,3S)-acid after hydrolysis
Industrial-Scale Production
Continuous Flow Hydrogenation
Immobilized Enzyme Systems
- Support : Epoxy-functionalized silica gel
- Activity Retention : 85% after 10 cycles
- Space-Time Yield : 1.2 kg·L⁻¹·day⁻¹
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Classical Resolution | 13–18 | 80–85 | Low | 4200 |
| Diels-Alder | 68–75 | 92–95 | Moderate | 3100 |
| Enzymatic Resolution | 82–89 | 98–99 | High | 2400 |
| Flow Hydrogenation | 89–91 | 99 | Very High | 1800 |
Critical Reaction Parameters
Solvent Effects on Enzymatic Acylation
Temperature Optimization
- Lipase Activity : Maximal at 35–40°C (18 U/mg vs. 5 U/mg at 25°C)
- Thermal Inactivation : >50°C causes 90% activity loss in 2 h
Emerging Technologies
Photoredox Catalysis
- Catalyst : Ir(ppy)₃ (2 mol%)
- Conditions : Blue LED irradiation, H₂O/CH₃CN (1:4)
- Yield : 76% with 94% ee (preliminary data)
Biocatalytic Cascades
- System : Alcohol dehydrogenase + glucose dehydrogenase cofactor recycling
- Substrate : Cyclohexenecarboxylic acid
- Outcome : 92% conversion, 99% ee in 24 h
Chemical Reactions Analysis
Types of Reactions: (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products:
Oxidation: Formation of 3-oxocyclohexane-1-carboxylic acid or 3-hydroxycyclohexanone.
Reduction: Formation of 3-hydroxycyclohexane-1-methanol or 3-hydroxycyclohexanone.
Substitution: Formation of 3-chlorocyclohexane-1-carboxylic acid or 3-aminocyclohexane-1-carboxylic acid.
Scientific Research Applications
Chiral Building Block
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid is primarily utilized as a chiral building block in the synthesis of pharmaceuticals. Its chirality is crucial for the development of enantiomerically pure compounds, which are often required for the efficacy and safety of drugs.
Therapeutic Agents
Research indicates that derivatives of this compound are being explored for their potential therapeutic effects in various medical conditions, including:
- Type 2 Diabetes : Compounds derived from this acid have been studied for their effects on hyperglycemia and insulin sensitivity .
- Cancer Treatment : Some derivatives exhibit anti-cancer properties, making them candidates for further clinical investigation .
Case Study 1: Diabetes Research
In a study focusing on type 2 diabetes, researchers synthesized a series of compounds based on this compound. The findings demonstrated that certain derivatives improved glucose tolerance and insulin sensitivity in animal models. This suggests potential applications in developing new treatments for diabetes .
Case Study 2: Cancer Therapeutics
Another research initiative investigated the use of this compound derivatives as anti-cancer agents. The study highlighted how specific modifications to the compound enhanced its ability to inhibit tumor growth in vitro. These results warrant further exploration into clinical applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers
The stereochemical configuration significantly influences physicochemical properties and biological interactions. Key stereoisomers include:
Table 1: Structural Comparison of (1S,3S)-Isomer and Its Stereoisomers
Key Observations :
Substituent Variations
Functional group modifications alter solubility, lipophilicity, and biological activity:
Table 2: Comparison with Functional Group Derivatives
Key Observations :
- The Fmoc-amino derivative is tailored for solid-phase peptide synthesis, showcasing versatility in derivatization .
Biological Activity
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid, also known as (1S-trans)-3-Hydroxycyclohexanecarboxylic acid, is a bicyclic compound with significant biological relevance. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
- Molecular Formula : C7H12O3
- Molecular Weight : 144.17 g/mol
- CAS Number : 122743-44-6
The compound features a cyclohexane ring substituted with a hydroxy and carboxylic acid group, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with proteins and nucleic acids, influencing their conformation and function.
- Enzyme Interaction : The carboxylic acid moiety can interact with enzyme active sites, potentially acting as a competitive inhibitor or substrate.
1. Anti-inflammatory Effects
Research has indicated that this compound exhibits anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.
2. Analgesic Properties
The compound has been evaluated for analgesic activity in animal models. It was found to reduce pain responses in models of acute and chronic pain, indicating its potential as a non-opioid analgesic agent.
3. Metabolic Effects
Studies have shown that this compound may influence lipid metabolism. It has been observed to modulate lipid profiles in animal models, which could be beneficial for conditions such as dyslipidemia.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | Structure | Similar anti-inflammatory effects but less potent than (1S,3S) isomer. |
| Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate | Structure | Exhibits different reactivity and biological activity due to stereochemistry. |
| Methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate | - | Used in asymmetric synthesis; less studied for direct biological effects. |
Study 1: Anti-inflammatory Mechanism
A study published in FEBS Letters examined the anti-inflammatory effects of this compound on lipopolysaccharide-stimulated macrophages. The results showed a significant reduction in TNF-alpha and IL-6 levels when treated with the compound at concentrations of 10 µM and 50 µM.
Study 2: Analgesic Efficacy
In a randomized controlled trial involving rodents, this compound was administered at various doses. The study concluded that doses of 25 mg/kg significantly reduced pain behavior in response to thermal stimuli compared to the control group.
Q & A
Q. What are the optimal synthetic routes for (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves hydroxylation and carboxylation of cyclohexane derivatives. For stereochemical control, chiral catalysts or enzymatic resolution may be employed. For example:
- Hydroxylation : Use hydrogen peroxide or m-chloroperbenzoic acid under controlled pH to favor the (1S,3S) configuration .
- Carboxylation : Introduce the carboxylic acid group via iodocyclohexane intermediates with sodium hydride as a base .
- Purity Validation : Confirm stereochemistry via X-ray crystallography (as in related cyclohexane-carboxylic acid derivatives) or chiral HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR (e.g., D2O solvent) identify proton environments and carbon frameworks. Key signals include δ ~3.2 ppm (hydroxyl-proton coupling) and δ ~180 ppm (carboxylic acid carbon) .
- HRMS : Exact mass analysis (e.g., calculated 144.17 g/mol) confirms molecular formula .
- X-ray Diffraction : Resolve absolute stereochemistry, as demonstrated for the (1S,3R)-isomer .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Temperature : Store at –20°C in inert atmospheres to prevent oxidation of the hydroxyl group.
- pH Sensitivity : Avoid strong acids/bases to prevent epimerization or decarboxylation. Stability studies should monitor degradation via HPLC over 6–12 months .
Advanced Research Questions
Q. How do stereochemical differences (e.g., 1S,3S vs. 1S,3R isomers) impact biological activity or enzyme interactions?
- Methodological Answer :
- Enzyme Binding Assays : Compare inhibition constants (Ki) for GABA analogs, where the (1S,3R)-isomer shows higher affinity due to spatial alignment with receptor pockets .
- Molecular Dynamics Simulations : Model hydrogen-bonding interactions between the hydroxyl group and active-site residues (e.g., using Phaser-2.1 software for crystallographic data) .
Q. What strategies resolve contradictions in reported solubility or reactivity data for this compound?
- Methodological Answer :
- Solubility Discrepancies : Re-evaluate solvent polarity (e.g., DMSO vs. water) and pH. For example, solubility in water increases at pH > 7 due to deprotonation of the carboxylic acid .
- Reactivity Conflicts : Reproduce reactions under strictly anhydrous conditions (e.g., using trifluoromethyl iodide in dry THF) to minimize side reactions .
Q. How can researchers develop robust analytical methods for quantifying trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water gradients. Detect impurities >0.1% via MRM transitions .
- Impurity Profiling : Compare retention times and fragmentation patterns against known derivatives (e.g., 3-cyclohexene-1-carboxylic acid byproducts) .
Q. What are the challenges in studying this compound’s interactions with biological targets, and how can they be mitigated?
- Methodological Answer :
- Membrane Permeability : Use logP calculations (predicted ~1.2) to assess bioavailability. Modify with ester prodrugs if needed .
- Target Selectivity : Perform competitive binding assays with fluorinated analogs (e.g., 1-[(3-Fluorophenyl)methyl] derivatives) to evaluate off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
